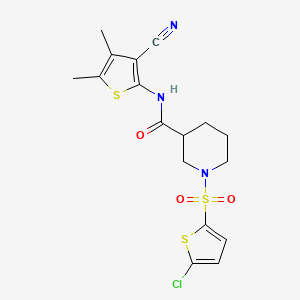
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide" is a complex molecule that appears to be a derivative of sulfonamide-based piperidine. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological activity of related sulfonamide piperidine derivatives. These compounds are of interest due to their potential biological activities, such as enzyme inhibition and antimicrobial effects .
Synthesis Analysis
The synthesis of related sulfonamide piperidine derivatives involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions with various electrophiles in the presence of sodium hydride and dimethyl formamide . Another method includes the treatment of substituted benzhydryl chlorides with piperidine, followed by N-sulfonation with sulfonyl chlorides in dry methylene dichloride and triethylamine . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and electrophiles used.
Molecular Structure Analysis
The molecular structure of sulfonamide piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a sulfonamide group, which is a functional group featuring a sulfonyl (S=O) connected to an amide (N-C=O). The presence of various substituents, such as chloro, hydroxy, and alkyl groups, can significantly influence the molecular properties and biological activities of these compounds .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide piperidine derivatives is influenced by the substituents present on the aromatic rings and the piperidine nucleus. These substituents can affect the electron density and steric hindrance around the reactive sites, thereby influencing the outcome of substitution reactions and the overall chemical stability of the compounds. The nature of these substituents also plays a role in the structure-activity relationship, as seen in the antimicrobial activity studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compounds' bioavailability and pharmacokinetics. Spectral characterization techniques, such as 1H-NMR and IR, are used to confirm the structure of synthesized compounds .
Biological Activity Analysis
The biological activities of sulfonamide piperidine derivatives have been evaluated in various studies. For instance, some derivatives have shown promising activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase . Others have demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, with the nature of the substituents on the aromatic rings being a key factor in their efficacy . These findings suggest that the compound may also possess similar biological activities, which could be explored in future research.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Synthesis
- Research has focused on synthesizing a variety of compounds with potential biological activities. For example, a study on the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus highlighted their promising activity against butyrylcholinesterase enzyme (H. Khalid et al., 2013). Similarly, compounds containing piperazine and arylsulfonyl moieties were synthesized, showing significant herbicidal and antifungal activities, with some compounds surpassing commercial fungicides at certain concentrations (Baolei Wang et al., 2016).
Anticancer Applications
- A series of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated as promising anticancer agents. Compounds displayed strong anticancer activities against certain cancer cell lines, offering insights into new therapeutic agents for cancer treatment (A. Rehman et al., 2018). Additionally, novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety showed significant in-vitro anticancer activity against the human breast cancer cell line MCF7, suggesting their potential as anti-breast cancer agents (M. Al-Said et al., 2011).
Neurodegenerative Disease Research
- Synthesized compounds targeting Alzheimer’s disease were evaluated for their enzyme inhibition activity against acetylcholinesterase, indicating potential as new drug candidates for the treatment. This research contributes to the exploration of new therapeutic approaches for Alzheimer’s disease (A. Rehman et al., 2018).
Antimicrobial Activity
- A study on N,N-diethyl amide bearing sulfonamides revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with certain compounds exhibiting marked potency as antibacterial agents. This underscores the potential of sulfonamide derivatives in developing new antibacterial drugs (O. Ajani et al., 2013).
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S3/c1-10-11(2)25-17(13(10)8-19)20-16(22)12-4-3-7-21(9-12)27(23,24)15-6-5-14(18)26-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIKKFXKZXNXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

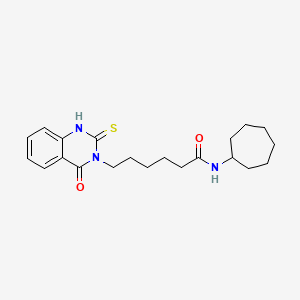
![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)
![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)
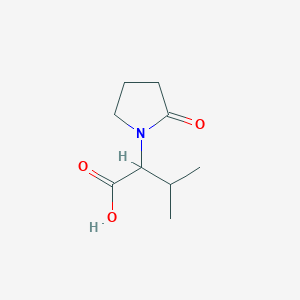
![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)
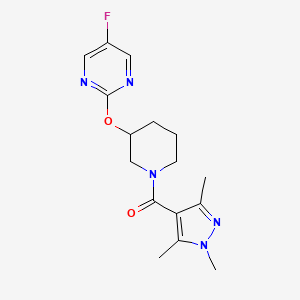

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)
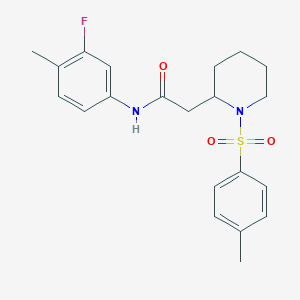
![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)